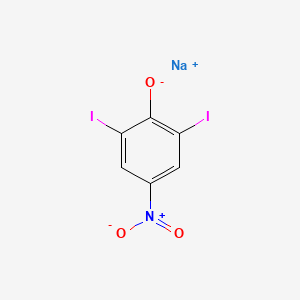
Disophenol sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in veterinary medicine for the treatment of hookworm infestations in dogs and cats . The compound is characterized by its two iodine atoms and a nitro group attached to a phenol ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Disophenol sodium can be synthesized through various methods. One common synthetic route involves the nitration of 2,6-diiodophenol, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .
In industrial production, the synthesis of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often incorporate advanced techniques like automated control of reaction parameters and in-line monitoring of product formation.
Analyse Des Réactions Chimiques
Disophenol sodium undergoes various chemical reactions, including:
Oxidation: The phenol group in this compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The iodine atoms in this compound can be substituted with other groups through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Disophenol sodium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of electrophilic aromatic substitution reactions.
Biology: this compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: In veterinary medicine, it is used to treat hookworm infestations in pets.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals due to its reactive phenol and nitro groups.
Mécanisme D'action
The mechanism of action of disophenol sodium involves its interaction with biological targets, primarily in the treatment of hookworm infestations. The compound disrupts the energy metabolism of the parasites by uncoupling oxidative phosphorylation, leading to their death. The molecular targets include enzymes involved in the electron transport chain, which are inhibited by the presence of this compound, thereby preventing ATP synthesis and causing energy depletion in the parasites .
Comparaison Avec Des Composés Similaires
Disophenol sodium can be compared with other phenolic compounds that have similar structures and functions. Some of these compounds include:
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring. Unlike this compound, phenol lacks the iodine and nitro groups, making it less reactive in certain chemical reactions.
2,4-Dinitrophenol: Similar to this compound, this compound has nitro groups attached to the phenol ring but lacks the iodine atoms. It is also known for its ability to uncouple oxidative phosphorylation, but it is more toxic and less specific in its action.
Iodophenol: This compound contains iodine atoms attached to the phenol ring but lacks the nitro group.
This compound stands out due to its unique combination of iodine and nitro groups, which confer specific reactivity and biological activity, making it a valuable compound in both research and practical applications.
Propriétés
Numéro CAS |
89465-91-8 |
|---|---|
Formule moléculaire |
C6H2I2NNaO3 |
Poids moléculaire |
412.88 g/mol |
Nom IUPAC |
sodium;2,6-diiodo-4-nitrophenolate |
InChI |
InChI=1S/C6H3I2NO3.Na/c7-4-1-3(9(11)12)2-5(8)6(4)10;/h1-2,10H;/q;+1/p-1 |
Clé InChI |
SRSIPZANKZYBTO-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1I)[O-])I)[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


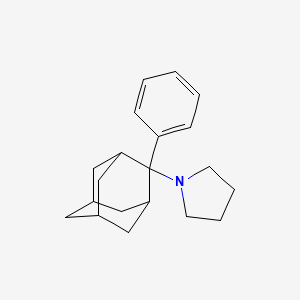

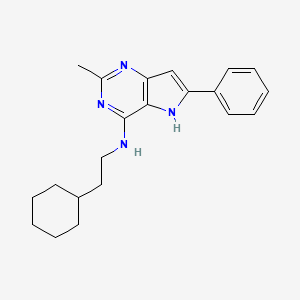

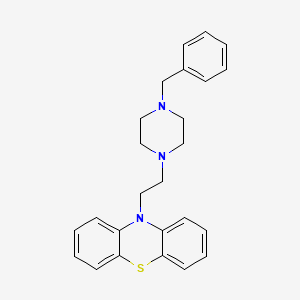
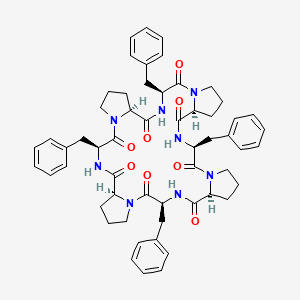
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
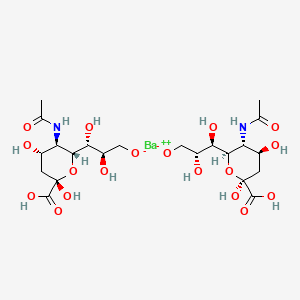
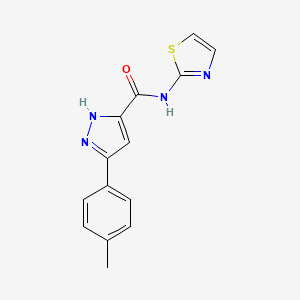
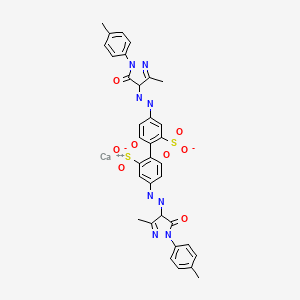
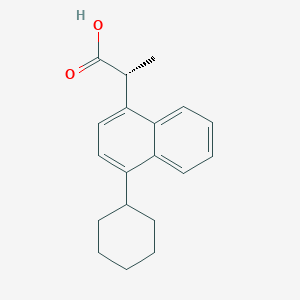

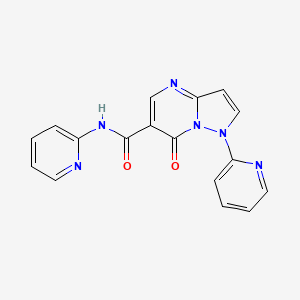
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
